

Spectroscopic Characterization of 2,2'-Dimethoxy-4,4'-bipyridine: A Technical Guide

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Compound of Interest

Compound Name: **2,2'-Dimethoxy-4,4'-bipyridine**

Cat. No.: **B175609**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,2'-Dimethoxy-4,4'-bipyridine**. It details the fundamental physicochemical properties and outlines standardized experimental protocols for acquiring key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound.

Physicochemical Properties

2,2'-Dimethoxy-4,4'-bipyridine is a heterocyclic organic compound with the chemical formula $C_{12}H_{12}N_2O_2$.^[1] Its structure consists of two pyridine rings linked at the 4 and 4' positions, with methoxy groups substituted at the 2 and 2' positions. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,2'-Dimethoxy-4,4'-bipyridine**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	216.24 g/mol	[1]
IUPAC Name	2-methoxy-4-(2-methoxy-4-yl)pyridine	[1]
CAS Number	142929-11-1	[1]

Spectroscopic Data Summary

While a comprehensive public database of the complete spectroscopic data for **2,2'-Dimethoxy-4,4'-bipyridine** is not readily available, this section outlines the expected data based on the analysis of similar bipyridine derivatives. The following tables provide a template for the presentation of experimentally determined data.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
OCH ₃	3.9 - 4.1	s	-
H-3, H-3'	6.8 - 7.0	d	~2.5
H-5, H-5'	7.2 - 7.4	dd	~5.0, 2.5
H-6, H-6'	8.2 - 8.4	d	~5.0

Note: Predicted values are based on general substituent effects on the pyridine ring.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
OCH ₃	53 - 55
C-3, C-3'	110 - 112
C-5, C-5'	118 - 120
C-4, C-4'	145 - 147
C-6, C-6'	148 - 150
C-2, C-2'	163 - 165

Table 4: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type
~3000-3100	C-H stretch (aromatic)
~2850-2950	C-H stretch (methyl)
~1580-1610	C=N and C=C stretching (pyridine ring)
~1400-1500	C=C stretching (pyridine ring)
~1250-1300	C-O-C asymmetric stretch
~1020-1050	C-O-C symmetric stretch

Table 5: Mass Spectrometry Data

m/z	Ion
216.09	[M] ⁺ (Molecular Ion)
201.07	[M-CH ₃] ⁺
185.07	[M-OCH ₃] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of **2,2'-Dimethoxy-4,4'-bipyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of high-purity **2,2'-Dimethoxy-4,4'-bipyridine**.^[2] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^{[2][3]} Transfer the solution to a 5 mm NMR tube.^[2]
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.^[2] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.^[2]
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.^[2]
 - Relaxation Delay: 1-2 seconds.^[2]
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

- Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID).[\[2\]](#)
Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[\[2\]](#) Integrate the signals in the ^1H NMR spectrum.[\[2\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with an agate mortar and pestle.[\[4\]](#)
 - Mix the ground sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[\[4\]](#)
 - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[\[4\]](#)
- Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.[\[4\]](#)
- Data Acquisition:
 - Collect a background spectrum of a blank KBr pellet.[\[5\]](#)
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .[\[6\]](#)
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[\[6\]](#)
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of **2,2'-Dimethoxy-4,4'-bipyridine** in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[7]
- Data Acquisition:
 - Fill a reference cuvette with the pure solvent and place it in the reference beam path.[8]
 - Place the sample cuvette in the sample beam path.
 - Record the absorption spectrum over a wavelength range of 200-800 nm.[9]
- Data Processing: The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_{max}).[9]

Mass Spectrometry (MS)

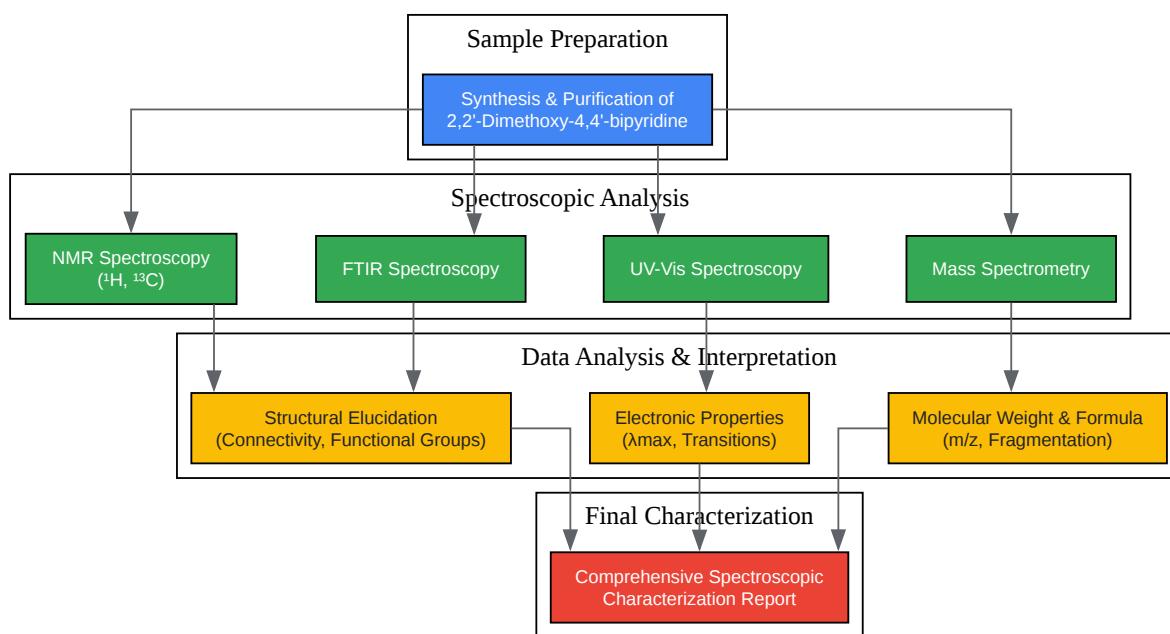
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[10] Further dilute this solution to the low $\mu\text{g/mL}$ or ng/mL range.[10]
- Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][10]
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Processing: Identify the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) and major fragment ions.

Workflow Visualization

The general workflow for the spectroscopic characterization of a chemical compound like **2,2'-Dimethoxy-4,4'-bipyridine** is depicted below.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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